2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE
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Overview
Description
2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that similar compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Related compounds have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of similar compounds may be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
Related triazolothiadiazines have been found to interact with various enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .
Cellular Effects
Related compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of the biosynthesis of prostaglandins .
Molecular Mechanism
Related compounds are known to inhibit the cyclo-oxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a different fusion pattern of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds have a different isomeric structure but similar chemical properties.
Uniqueness
2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE is unique due to the presence of the chloro and aniline groups, which enhance its chemical reactivity and potential for diverse applications. Its specific structural features allow for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-chloro-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKMSGJPVMJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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